5-(benzo[d]thiazol-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core substituted with a benzo[d]thiazole group at the 5-position and a 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl moiety at the carboxamide nitrogen. The ethyl group at the indole’s nitrogen enhances lipophilicity, which may influence bioavailability and membrane permeability .
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O2S2/c1-2-28-18-11-10-16(14-6-5-7-15(22(14)18)25(28)30)26-23(29)20-12-13-21(31-20)24-27-17-8-3-4-9-19(17)32-24/h3-13H,2H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKMOJLCOMOLTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(S4)C5=NC6=CC=CC=C6S5)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzo[d]thiazol-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the benzo[d]thiazole ring through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions. The thiophene ring is often introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which connects the thiophene ring to the benzo[d]thiazole and indole units.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
5-(benzo[d]thiazol-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
2.1 Antimicrobial Activity
Research has indicated that compounds similar to 5-(benzo[d]thiazol-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide exhibit significant antimicrobial properties. A study synthesized a library of benzo[d]thiazole derivatives and evaluated their ability to inhibit quorum sensing in Pseudomonas aeruginosa, a common pathogen responsible for biofilm formation and antibiotic resistance. The results demonstrated that certain derivatives could inhibit bacterial communication without affecting growth, highlighting their potential as anti-infective agents .
2.2 Antitumor Activity
The compound's structural components suggest potential antitumor activity. Similar benzo[d]thiazole derivatives have shown efficacy against various cancer cell lines, including MCF-7 and HeLa, with IC50 values indicating potent cytotoxic effects. The mechanisms often involve the inhibition of specific enzymes such as cyclooxygenase (COX), which plays a role in tumor progression .
Table 1: Summary of Antitumor Activity Studies
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | COX Inhibition |
| Compound B | HeLa | 7.5 | Apoptosis Induction |
| 5-(benzo[d]thiazol...) | TBD | TBD | TBD |
Future Perspectives
Given the promising results associated with similar compounds, further research into This compound is warranted. Future studies should focus on:
4.1 Structure–Activity Relationship (SAR)
Understanding how modifications to the chemical structure affect biological activity will help optimize the compound for better efficacy and selectivity.
4.2 In Vivo Studies
Conducting in vivo studies will provide insights into the pharmacokinetics and potential therapeutic windows for this compound.
4.3 Combination Therapies
Exploring the use of this compound in combination with existing therapies may enhance treatment outcomes, particularly in resistant strains of bacteria or aggressive cancers.
Mechanism of Action
The mechanism of action of 5-(benzo[d]thiazol-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
Thiophene-2-Carboxamide Derivatives
and describe structurally related thiophene-2-carboxamides with varied substituents. For example:
- 6-Methyl-2-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-thieno[2,3-e][1,2,4]triazepine-7-carboxamide (7b) replaces the benzo[cd]indol group with a triazepine-fused thiophene system. This substitution reduces aromaticity but introduces a lactam ring, enhancing solubility in polar solvents (melting point: 160–162°C) .
- 5-Amino-3-methyl-4-({2-[(4-methylphenyl)carbamothioyl]hydrazino}carbonyl)thiophene-2-carboxamide (9b) incorporates a thiourea-linked hydrazine group, enabling metal chelation and distinct IR absorption at 1660 cm⁻¹ (C=O stretch) versus 1685 cm⁻¹ in the target compound .
Table 1: Structural and Physicochemical Comparisons
Biological Activity
5-(benzo[d]thiazol-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 455.6 g/mol. Its structure incorporates a benzothiazole moiety, which is often associated with various pharmacological activities.
Antimicrobial Properties
Recent studies have indicated that compounds containing benzothiazole and thiophene rings exhibit notable antimicrobial activities. For instance, similar benzothiazole derivatives have been evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the thiophene ring in the structure may enhance the antimicrobial potency due to its ability to interact with bacterial membranes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Benzothiazole Derivative A | 8 | S. aureus |
| Benzothiazole Derivative B | 16 | E. coli |
| 5-(benzo[d]thiazol-2-yl)-N-(...) | TBD | TBD |
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research has shown that benzothiazole derivatives can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Case Study: Anticancer Efficacy
A study focused on a series of benzothiazole derivatives demonstrated that modifications at specific positions on the benzothiazole ring significantly affected cytotoxicity against cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity due to increased interaction with cellular targets .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Interaction : The compound may interact with specific receptors or proteins within cells, altering signaling pathways that lead to cell death or growth inhibition.
- Quorum Sensing Inhibition : Some derivatives have demonstrated the ability to disrupt bacterial communication systems (quorum sensing), reducing virulence and biofilm formation .
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for constructing the benzo[cd]indole and benzothiazole moieties in this compound?
- Methodology : The benzo[cd]indole core can be synthesized via cyclization of substituted anilines with ketones under acidic conditions, as demonstrated in analogous indole-thiazole hybrids . For the benzothiazole moiety, a common approach involves condensation of 2-aminothiophenol derivatives with carbonyl-containing intermediates (e.g., aldehydes or ketones) in the presence of oxidative agents like iodine .
- Key Considerations : Monitor reaction temperature and stoichiometry to avoid over-oxidation. Use NMR (¹H/¹³C) and mass spectrometry to confirm intermediate structures .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
- Spectroscopy :
- IR : Confirm the presence of C=O (1650–1700 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
- NMR : Assign aromatic protons (δ 6.5–8.5 ppm for indole/thiophene) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for CH₂) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., C₂₃H₁₈N₃O₂S₂) .
Advanced Research Questions
Q. What mechanistic insights explain low yields during the coupling of thiophene-2-carboxamide with the benzo[cd]indole scaffold?
- Hypothesis : Steric hindrance from the ethyl group at the 1-position of the benzo[cd]indole or competing side reactions (e.g., hydrolysis of the carboxamide) may reduce efficiency.
- Experimental Design :
- Kinetic Studies : Monitor coupling reactions (e.g., via HATU/DMAP-mediated amidation) at varying temperatures (0°C to RT) using in situ FTIR .
- Computational Modeling : Perform DFT calculations to evaluate transition-state geometries and identify steric/electronic barriers .
Q. How do structural modifications (e.g., substituents on the benzothiazole ring) affect in vitro antitumor activity?
- Methodology :
- SAR Study : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the benzothiazole 4-position.
- Biological Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare IC₅₀ values and apoptosis markers (e.g., caspase-3 activation) .
- Contradiction Resolution : If -NO₂ analogs show reduced activity despite enhanced electrophilicity, evaluate solubility (via logP measurements) or off-target effects (e.g., kinase inhibition profiling) .
Q. What computational tools are suitable for predicting the binding affinity of this compound to kinase targets?
- Approach :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize hydrogen bonding with hinge-region residues (e.g., Met793) and hydrophobic contacts with the benzothiazole ring .
- MD Simulations : Run 100-ns molecular dynamics trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- Validation : Correlate computational predictions with experimental IC₅₀ data from kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
